molecular formula C26H29NO6 B13974366 Cyclobenzaprine b-D-glucuronide

Cyclobenzaprine b-D-glucuronide

Cat. No.: B13974366
M. Wt: 451.5 g/mol
InChI Key: DJRZMHSVTCVTFB-UHFFFAOYSA-N
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Description

Cyclobenzaprine b-D-glucuronide is a metabolite of Cyclobenzaprine, a centrally acting skeletal muscle relaxant. This compound is formed through the glucuronidation process, where Cyclobenzaprine is conjugated with glucuronic acid. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases associated with coronavirus infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobenzaprine b-D-glucuronide is synthesized through the enzymatic glucuronidation of Cyclobenzaprine. The process involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to Cyclobenzaprine. The reaction typically occurs under mild conditions, with the presence of cofactors and appropriate pH levels to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized fermentation conditions allows for the efficient production of the compound. The process involves the cultivation of microbial strains expressing UGT enzymes, followed by the extraction and purification of the glucuronidated product .

Chemical Reactions Analysis

Types of Reactions: Cyclobenzaprine b-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to regenerate the parent compound, Cyclobenzaprine. This reaction is catalyzed by β-glucuronidase enzymes .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Cyclobenzaprine b-D-glucuronide involves its role as a metabolite of Cyclobenzaprine. Cyclobenzaprine itself acts as a centrally acting skeletal muscle relaxant by inhibiting the reuptake of norepinephrine and serotonin, leading to reduced muscle hyperactivity. The glucuronidated form, this compound, is primarily involved in the detoxification and excretion of Cyclobenzaprine from the body .

Comparison with Similar Compounds

Uniqueness: Cyclobenzaprine b-D-glucuronide is unique due to its specific role as a metabolite of Cyclobenzaprine, a muscle relaxant. Unlike other tricyclic compounds, Cyclobenzaprine is primarily used for its muscle relaxant properties rather than its antidepressant effects. The glucuronidated form is crucial for understanding the metabolism and excretion of Cyclobenzaprine in the body .

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3

InChI Key

DJRZMHSVTCVTFB-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O

Origin of Product

United States

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